![molecular formula C9H19ClSi B13157426 [2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane](/img/structure/B13157426.png)
[2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane: is an organosilicon compound with the molecular formula C9H19ClSi. This compound is characterized by the presence of a chloromethyl group and a trimethylsilane group attached to a butenyl chain. It is used in various chemical reactions and has applications in organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane typically involves the reaction of 2-methyl-3-buten-1-ol with chloromethyltrimethylsilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification by distillation or recrystallization to obtain the desired purity. Industrial methods also focus on optimizing reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions:
Substitution Reactions: The chloromethyl group in [2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alkenes, depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: Formation of substituted derivatives such as azides, ethers, or thioethers.
Oxidation: Formation of alcohols or aldehydes.
Reduction: Formation of alkanes or alkenes.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Protecting Group: The trimethylsilane group can act as a protecting group for alcohols and amines during multi-step synthesis.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for labeling or immobilization purposes.
Medicine:
Drug Development: Investigated for its potential use in the synthesis of drug candidates with improved pharmacokinetic properties.
Industry:
Material Science: Employed in the production of silicon-based materials with unique properties such as increased thermal stability and hydrophobicity.
作用机制
The mechanism of action of [2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The trimethylsilane group provides steric hindrance and can influence the reactivity and stability of the compound.
Molecular Targets and Pathways:
Nucleophilic Attack: The chloromethyl group is the primary site for nucleophilic attack, leading to substitution reactions.
Electrophilic Addition: The double bond in the butenyl chain can undergo electrophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.
相似化合物的比较
(Chloromethyl)trimethylsilane: Similar structure but lacks the butenyl chain.
2-(Trimethylsilyl)ethoxymethyl chloride: Contains an ethoxymethyl group instead of a butenyl chain.
2-(Chloromethyl)allyl-trimethylsilane: Similar structure with an allyl group instead of a butenyl chain.
Uniqueness:
Structural Features: The presence of both a chloromethyl group and a butenyl chain makes [2-(Chloromethyl)-2-methylbut-3-en-1-yl]trimethylsilane unique compared to its analogs.
Reactivity: The combination of these functional groups provides unique reactivity patterns, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C9H19ClSi |
|---|---|
分子量 |
190.78 g/mol |
IUPAC 名称 |
[2-(chloromethyl)-2-methylbut-3-enyl]-trimethylsilane |
InChI |
InChI=1S/C9H19ClSi/c1-6-9(2,7-10)8-11(3,4)5/h6H,1,7-8H2,2-5H3 |
InChI 键 |
CSEDFXKRMGJCHZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C[Si](C)(C)C)(CCl)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B13157346.png)
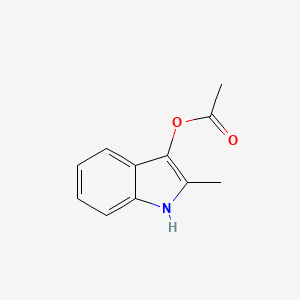
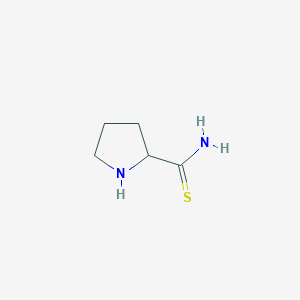
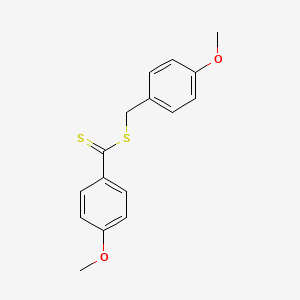
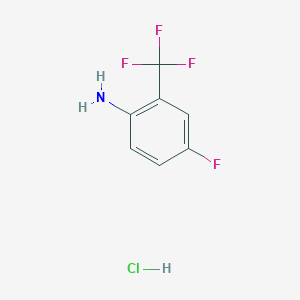
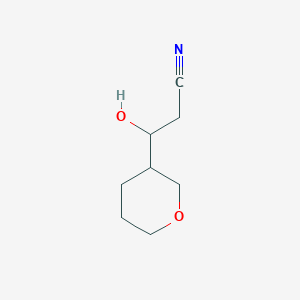
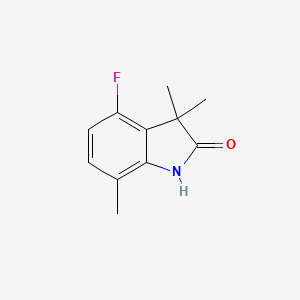
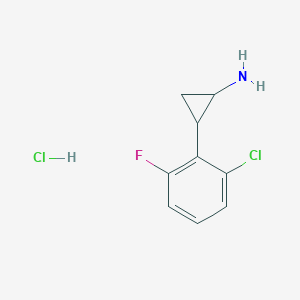
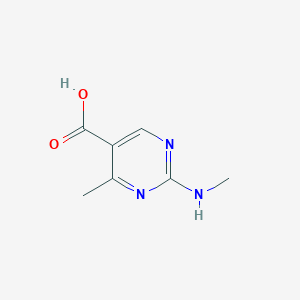


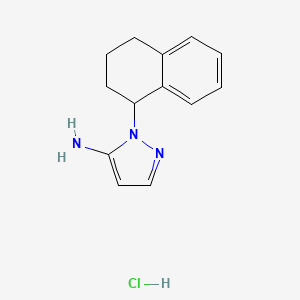

![6,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13157429.png)
